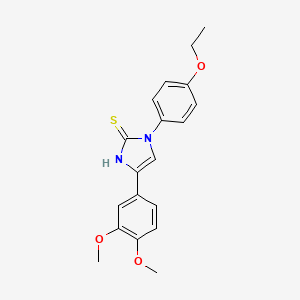

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-4-24-15-8-6-14(7-9-15)21-12-16(20-19(21)25)13-5-10-17(22-2)18(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTRTQJGFCKVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target imidazole-2-thione compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazole-2-thione to the corresponding imidazole-2-thiol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization with different substituents.

Common reagents and conditions for these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 356.4 g/mol

- IUPAC Name : 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione

The compound features a thione group which is known for its potential biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved evaluating its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Human Colon Carcinoma (HCT-116) | 2.03 ± 0.72 | Harmine | 2.40 ± 0.12 |

| Hepatocellular Carcinoma (HepG2) | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |

These results indicate that the compound exhibits significant cytotoxicity comparable to established anticancer agents, suggesting its potential as a lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key biological targets such as epidermal growth factor receptor (EGFR) tyrosine kinase. The findings suggest that the compound can effectively inhibit EGFR, which is crucial in cancer progression .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its thione moiety is believed to contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving various imidazole derivatives, this compound was found to outperform many other compounds in terms of anticancer activity against both HCT-116 and HepG2 cell lines. The study employed the MTT assay for cytotoxicity evaluation, confirming that the compound's efficacy is linked to its unique structural features .

Case Study 2: Molecular Interaction Analysis

A detailed molecular docking analysis revealed that the compound forms stable interactions with EGFR, which plays a pivotal role in cell proliferation and survival pathways associated with cancer. This interaction profile suggests that modifications to enhance binding affinity could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death and survival.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of aryl-substituted imidazole derivatives. Key structural analogs include:

Key Observations :

- Core Heterocycle : Imidazole-2-thione derivatives (target) may exhibit stronger hydrogen-bonding capacity compared to oxadiazoles or triazoles, impacting target binding .

Pharmacological and Physicochemical Properties

- Anti-inflammatory Activity : The oxadiazole analog (61.9% inhibition at 20 mg/kg) outperforms many imidazole derivatives, though direct data for the target compound are lacking .

- Antimicrobial Potential: Novel imidazole-triazole hybrids (e.g., compound 9c in ) show moderate activity against microbial targets, suggesting the target compound’s thione group could enhance such effects .

Physicochemical Properties :

- Solubility : Ethoxy and methoxy groups improve solubility in polar solvents compared to halogenated analogs .

- Spectroscopic Characterization : IR and NMR data for similar compounds (e.g., 1H-benzo[d]imidazole derivatives) confirm the presence of thione (-C=S) and aryl protons, aiding structural validation .

Biological Activity

5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This imidazole derivative exhibits various pharmacological properties, including anticancer activity, which has been the focus of several studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 342.414 g/mol. The compound features an imidazole ring substituted with two aromatic groups, which are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : Imidazole derivatives have been shown to interact with multiple cellular targets, including topoisomerases and kinases involved in cancer progression. For instance, one study demonstrated that certain imidazole derivatives exhibit potent catalytic inhibition of DNA topoisomerase II, leading to decreased cell viability in cancer cells compared to normal cells .

- Cell Line Studies : In vitro assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). For example, compounds similar to this compound showed IC50 values indicating significant cytotoxicity against these cell lines .

Other Biological Activities

In addition to anticancer effects, imidazole derivatives are being explored for other therapeutic potentials:

- Anti-inflammatory Effects : Some studies suggest that imidazole compounds can also exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.

- Antimicrobial Activity : There is emerging evidence that certain imidazole derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Case Studies

Several case studies have been documented regarding the efficacy of imidazole derivatives:

- Baviskar et al. (2021) : This study investigated various imidazole derivatives and found that specific compounds could significantly inhibit the growth of kidney cancer cells with an LC50 value as low as 25 µM .

- Recent Advances : A comprehensive review highlighted the progress in synthesizing new imidazole derivatives and their potential as effective anticancer agents against a wide range of cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione?

Methodological Answer:

A common approach involves condensation reactions between substituted anilines and aldehydes under reflux conditions. For example, describes synthesizing a structurally analogous imidazole derivative using 4-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in methanol, followed by cyclization with a thiocyanate source (e.g., ammonium thiocyanate) and acid catalysis. Key steps include:

- Reaction Setup: Mix equimolar ratios of 3,4-dimethoxyaniline and 4-ethoxybenzaldehyde in methanol.

- Cyclization: Add ammonium thiocyanate and reflux at 70–80°C for 6–8 hours.

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Validation: Confirm purity using HPLC-MS (e.g., Agilent 6120 system with ESI ionization, as in ) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Use H and C NMR to confirm substituent positions and imidazole-thione tautomerism. For example, reports chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl carbons (δ 165–170 ppm) in similar imidazole derivatives .

- FTIR: Identify the C=S stretch near 1200–1250 cm and methoxy/ethoxy C–O stretches at 1020–1100 cm .

- Mass Spectrometry: High-resolution ESI-MS (e.g., Exact Mass: 342.1038, as noted in ) ensures molecular formula confirmation .

- XRD: For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves dihedral angles between aromatic rings and hydrogen-bonding networks .

Advanced: How do the methoxy and ethoxy substituents influence electronic properties and biological activity?

Methodological Answer:

The electron-donating methoxy and ethoxy groups enhance aromatic π-electron density, impacting reactivity and bioactivity:

- Electronic Effects: Computational studies (e.g., DFT, as in ) show increased electron density at the imidazole-thione core, favoring interactions with electrophilic biological targets .

- Biological Implications: highlights that methoxy substituents on phenyl rings enhance anti-cancer activity in isoxazole derivatives by improving membrane permeability and target binding. For example, 3,4-dimethoxyphenyl groups in compound 2g (IC = 2.63 μM) increased potency 8-fold compared to non-substituted analogs .

Experimental Validation: Compare logP values (via HPLC) and cytotoxicity assays (e.g., MTT protocol per ) to correlate substituent effects with bioactivity .

Advanced: What strategies address discrepancies in reported biological activities of imidazole-2-thiones?

Methodological Answer:

Contradictions often arise from variations in substituent positioning, assay conditions, or target specificity. Resolve these by:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 4-ethoxy with 4-fluorophenyl, as in ) and test against standardized cell lines (e.g., MCF-7 for anti-cancer activity) .

- Assay Standardization: Use identical protocols (e.g., Mosmann’s MTT assay in ) across studies to minimize variability .

- Computational Docking: demonstrates molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences. For example, thiouracil derivatives showed varied binding affinities to tyrosine kinases due to substituent steric effects .

Advanced: How can computational modeling predict the binding mechanisms of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or human topoisomerase II). highlights docking poses where imidazole-thiones form hydrogen bonds with active-site residues .

- MD Simulations: Perform 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. For example, triazole-thiones in showed stable binding to fungal lanosterol demethylase via hydrophobic and π-stacking interactions .

- QSAR Models: Develop quantitative models using descriptors like Hammett σ values for methoxy/ethoxy groups to predict IC trends .

Advanced: What are the challenges in optimizing solubility and bioavailability for this compound?

Methodological Answer:

- Solubility Enhancement:

- Bioavailability Testing:

- Caco-2 Permeability Assays: Measure apparent permeability (P) to predict intestinal absorption.

- Pharmacokinetic Profiling: Use LC-MS/MS to quantify plasma concentrations after oral administration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.